lithium 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylate
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Overview
Description
Lithium 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a cyclopropane ring, a nitropyridine moiety, and a lithium carboxylate group, making it an interesting subject for study in organic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylate typically involves the reaction of 5-nitropyridine-2-carboxylic acid with cyclopropane-1-carboxylic acid under specific conditions. The reaction is facilitated by the presence of lithium hydroxide, which acts as a base to form the lithium salt of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups in place of the nitro group.
Scientific Research Applications
Lithium 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of lithium 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropane ring may also contribute to the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Lithium 1-(5-trifluoromethylpyridin-2-yl)cyclopropane-1-carboxylate: Similar structure but with a trifluoromethyl group instead of a nitro group.
Lithium 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate: Contains a chlorine atom in place of the nitro group.
Uniqueness
Lithium 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can participate in various redox reactions, making the compound versatile for different applications.
Properties
CAS No. |
2680534-43-2 |
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Molecular Formula |
C9H7LiN2O4 |
Molecular Weight |
214.1 |
Purity |
95 |
Origin of Product |
United States |
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